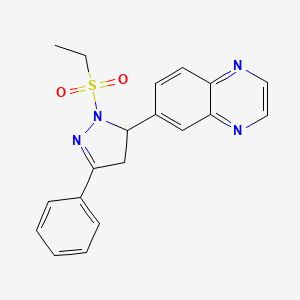

![molecular formula C15H24N4O2 B2736855 N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2097894-55-6](/img/structure/B2736855.png)

N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

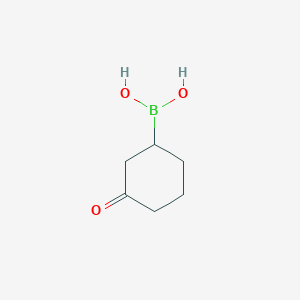

“N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The tert-butyl group and carboxamide group are attached to the pyrrolidine ring, and the pyrimidine ring is attached via an ether linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The pyrimidine ring could be formed separately and then attached via an ether linkage. The tert-butyl and carboxamide groups could be added in subsequent steps .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyrimidine rings would contribute to the rigidity of the molecule, while the ether, tert-butyl, and carboxamide groups would add to its polarity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The ether linkage could be cleaved under acidic or basic conditions. The pyrimidine ring could undergo substitution reactions at the carbon positions. The carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature . The presence of polar functional groups like the carboxamide would make it capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Regioselective Lithiation and Substitution Reactions : The control of lithiation sites in pyridine derivatives, for example, offers insights into the selective functionalization of compounds with similar structural motifs. Such control enables the synthesis of substituted derivatives, which are crucial in developing pharmaceuticals and materials (Smith et al., 2013).

Photoredox-Catalyzed Amination : A photoredox-catalyzed amination approach using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor for the synthesis of 3-aminochromones underlines the potential of employing similar strategies for the functionalization of pyrrolidines, potentially applicable to N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide (Wang et al., 2022).

Pharmacological Research

Analgesic Activity : The study on chemical modification and analgesic activity of certain piperazine-1-carboxamide derivatives suggests that structural analogues of N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide could be investigated for potential analgesic properties, given the importance of structural optimization in enhancing pharmacological profiles (Nie et al., 2020).

Anticancer Agents : The synthesis and evaluation of functionalized amino acid derivatives for their in vitro cytotoxicity against human cancer cell lines highlight the importance of structural diversity in designing effective anticancer agents. Compounds with similar structural frameworks to N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide may also exhibit promising cytotoxicity, underscoring the potential application in anticancer research (Kumar et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-tert-butyl-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10-8-13(17-11(2)16-10)21-12-6-7-19(9-12)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHBUNQNDRFTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)

![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)

![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)